2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1797088-20-0
VCID: VC4741812
InChI: InChI=1S/C22H28N2O2S/c1-16(2)27-21-10-4-17(5-11-21)14-22(25)23-18-6-8-19(9-7-18)24-13-12-20(15-24)26-3/h4-11,16,20H,12-15H2,1-3H3,(H,23,25)
SMILES: CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Molecular Formula: C22H28N2O2S
Molecular Weight: 384.54

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

CAS No.: 1797088-20-0

Cat. No.: VC4741812

Molecular Formula: C22H28N2O2S

Molecular Weight: 384.54

* For research use only. Not for human or veterinary use.

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide - 1797088-20-0

Specification

CAS No. 1797088-20-0
Molecular Formula C22H28N2O2S
Molecular Weight 384.54
IUPAC Name N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C22H28N2O2S/c1-16(2)27-21-10-4-17(5-11-21)14-22(25)23-18-6-8-19(9-7-18)24-13-12-20(15-24)26-3/h4-11,16,20H,12-15H2,1-3H3,(H,23,25)
Standard InChI Key KZYIMDYYAFDVEN-UHFFFAOYSA-N
SMILES CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC

Introduction

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic organic compound with a complex molecular structure. It features an isopropylthio group attached to one phenyl ring and a methoxypyrrolidine moiety linked to another phenyl ring via an acetamide bond. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

  • Formation of the Acetamide Backbone: This involves the reaction of an appropriate phenylacetic acid derivative with an amine to form the acetamide backbone.

  • Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.

Biological Activity and Potential Applications

Preliminary studies suggest that 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide may exhibit significant biological activity due to its structural components. These components are hypothesized to interact with various biological targets, potentially influencing pathways related to neurotransmission and other physiological processes. Specific studies are needed to fully elucidate its pharmacological profile and therapeutic potential.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamideMethoxy group instead of isopropylthioDifferent electronic properties affecting reactivity
N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-2-(4-fluorophenyl)acetamideFluorine substitution on phenyl ringMay offer enhanced metabolic stability
2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamideChlorine substitution on phenyl ringPotential as an enzyme inhibitor or receptor antagonist

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